Fmoc-Tyr(All)-OH

Catalog No.
S766228
CAS No.
146982-30-1
M.F
C27H25NO5
M. Wt
443.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tyr(All)-OH

CAS Number

146982-30-1

Product Name

Fmoc-Tyr(All)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

AQUXDQFCBLRIRE-VWLOTQADSA-N

SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-O-allyl-L-tyrosine;Fmoc-Tyr(All)-OH;146982-30-1;AmbotzFAA1431;47509_ALDRICH;SCHEMBL120689;47509_FLUKA;MolPort-003-934-135;ACT09562;ZINC2564723;AM82327;KB-52128;X4918;N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-allyl-L-tyrosine;L-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propen-1-yl-

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Tyr(All)-OH, also known as N-Fmoc-O-allyl-L-tyrosine, is a key building block used in peptide synthesis. Peptide synthesis is the process of creating peptides, which are short chains of amino acids linked by peptide bonds. Peptides play a crucial role in various biological functions, including acting as hormones, enzymes, and neurotransmitters .

Fmoc-Tyr(All)-OH is particularly useful due to the presence of two functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the amino group (NH2) of the tyrosine side chain during peptide chain assembly. This allows for the selective formation of peptide bonds between other amino acids in the sequence. After chain assembly is complete, the Fmoc group can be removed under mild acidic conditions to reveal the free amino group, which can then participate in further reactions .
  • Allyl protecting group: This group protects the hydroxyl group (OH) on the side chain of tyrosine. The allyl group can be selectively removed under different conditions compared to the Fmoc group, allowing for further modifications of the tyrosine side chain after peptide synthesis is complete. This selective protection strategy enables the creation of complex peptide structures with specific functionalities .

Here are some specific research applications of Fmoc-Tyr(All)-OH:

  • Synthesis of bioactive peptides

    Fmoc-Tyr(All)-OH can be used to synthesize various bioactive peptides containing tyrosine, which may have potential therapeutic applications. For instance, researchers have employed Fmoc-Tyr(All)-OH to synthesize opioid peptides for pain management studies .

  • Protein engineering

    Fmoc-Tyr(All)-OH is valuable for introducing tyrosine residues with specific modifications into proteins. These modifications can help study protein function, stability, and interactions with other molecules .

  • Preparation of peptide-based materials

    Fmoc-Tyr(All)-OH can be incorporated into the design of novel peptide-based materials with tailored properties for applications in drug delivery, diagnostics, and tissue engineering .

Fmoc-Tyr(All)-OH is a derivative of the amino acid L-tyrosine. It contains three key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl protecting group): This bulky group protects the amino group (NH2) of tyrosine during peptide chain assembly, allowing for selective attachment of other amino acids [].
  • L-Tyrosine: This is the core amino acid unit, providing the side chain with a phenolic hydroxyl group (OH).
  • Allyl protecting group: An allyl group (CH2-CH=CH2) is attached to the side chain hydroxyl group of tyrosine, offering temporary protection during peptide synthesis [].

The significance of Fmoc-Tyr(All)-OH lies in its role as a protected amino acid building block for solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique to create peptides (short chains of amino acids) with defined sequences. Fmoc-Tyr(All)-OH allows for the controlled incorporation of tyrosine residues with a protected side chain into the peptide chain. Once the peptide sequence is complete, the Fmoc and allyl groups can be selectively removed to reveal the final functional peptide.


Molecular Structure Analysis

Fmoc-Tyr(All)-OH possesses a complex structure with several key features:

  • A central aromatic core derived from the fluorenyl group of Fmoc.
  • A carbonyl group (C=O) attached to the Fmoc group, which links it to the amino group of tyrosine.
  • An aliphatic chain connecting the Fmoc group to the tyrosine backbone.
  • The core L-tyrosine structure with a benzene ring and a side chain containing a hydroxyl group.
  • The allyl group attached to the side chain hydroxyl of tyrosine through an ether linkage (C-O-C).

The presence of the bulky Fmoc group sterically hinders reactions at the amino group, ensuring selective attachment of other amino acids during peptide chain elongation. The allyl group protects the side chain hydroxyl of tyrosine, preventing unwanted side reactions during synthesis.


Chemical Reactions Analysis

Fmoc-Tyr(All)-OH is involved in several key chemical reactions during peptide synthesis:

  • Coupling reaction: The Fmoc group of Fmoc-Tyr(All)-OH is selectively removed using a mild acidic treatment, exposing the free amino group of tyrosine. This amino group then reacts with the C-terminus carboxylic acid group of another activated amino acid building block to form a peptide bond. This process is repeated to build the desired peptide sequence.

Balanced chemical equation (example coupling reaction with Fmoc-Glycine):

Fmoc-Tyr(All)-OH + H-Gly-OBu^t -> Fmoc-Tyr(All)-Gly-OBu^t + HOBu^t
  • Deprotection: After peptide chain assembly, the Fmoc and allyl protecting groups are removed. The Fmoc group is typically cleaved using a mild acidic treatment, while the allyl group can be removed using various methods depending on the overall peptide structure.

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Fmoc-Tyr(All)-OH are not readily available due to its commercial availability as a pre-synthesized compound. However, it is expected to be a white to off-white crystalline solid, soluble in organic solvents commonly used in peptide synthesis such as dichloromethane and dimethylformamide [].

XLogP3

5.3

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine

Dates

Modify: 2023-08-15

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